N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide
Description
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a quinoline core substituted with a 4-fluorophenyl group at position 2, an ethoxy group at position 4, and a 3,4,5-trimethoxybenzamide moiety at position 4.
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O5/c1-5-35-23-15-22(16-6-8-18(28)9-7-16)30-21-11-10-19(14-20(21)23)29-27(31)17-12-24(32-2)26(34-4)25(13-17)33-3/h6-15H,5H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWWJVYJTTVEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and fluorophenyl groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of raw materials and the optimization of reaction conditions are critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic substituents.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and fluorophenyl groups. The final step involves amide coupling to form the benzamide moiety. Specific reaction conditions such as solvent choice, catalysts, and temperature are crucial for optimizing yield and purity .
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:
- Oxidation : To introduce additional functional groups.
- Reduction : To alter the oxidation state of specific atoms within the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biology
This compound is studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates efficacy against various bacterial strains.
- Antiviral Activities : Potential application in combating viral infections.
- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound's unique structural features allow it to interact with specific molecular targets within biological systems, potentially modulating disease pathways .
Industry
In industrial applications, this compound is used in:
- The development of new materials.
- As an intermediate in the production of pharmaceuticals and agrochemicals.
The optimization of production methods is crucial to minimize costs and environmental impact .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Activity : Another investigation revealed that this compound showed potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Features
The compound shares a 3,4,5-trimethoxybenzamide group with several analogs but differs in its core aromatic system and substituents. Key structural comparisons include:
Key Observations :
- Quinoline vs. Other Cores: The quinoline core in the target compound may enhance π-π stacking interactions in biological targets compared to coumarin (Compound 6b) or furan-based systems (Compound 4a) .
- Substituent Effects: The 4-fluorophenyl group (shared with Compound 6b) is associated with improved metabolic stability and target binding compared to chlorophenyl (Compound 6a) or cyanophenyl () analogs .
Physicochemical Properties
Melting points and spectral data vary with structural modifications:
Trends :
Biological Activity
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 416.4 g/mol
- CAS Number : 1359386-49-4
The compound exhibits a variety of biological activities, primarily attributed to its structural components. The presence of the quinoline and trimethoxybenzamide moieties contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of quinoline compounds often demonstrate significant anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit tumor growth through various mechanisms:
- Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of Met kinases, leading to tumor stasis in xenograft models. This suggests that this compound may also exhibit similar inhibitory effects on cancer cell proliferation and survival pathways .
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins and activating pro-apoptotic pathways .
- Cell Cycle Arrest : The compound may also affect cell cycle regulation, leading to halted progression in cancerous cells, as seen with other benzamide derivatives .
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Cytotoxicity against Cancer Cell Lines : Preliminary tests indicate effective cytotoxicity against various cancer cell lines, including those derived from breast and colon cancers.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Cytotoxic |
| HCT116 (Colon) | 10 | Cytotoxic |
| A549 (Lung) | 20 | Moderate cytotoxicity |
Case Studies
A notable case study involving a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration. This highlights the potential for this compound to be developed as a therapeutic agent targeting specific cancer types .
Q & A
Q. What are the optimal synthetic routes for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including quinoline core formation (e.g., via Skraup or Friedländer syntheses) and subsequent benzamide coupling. To optimize yields:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, as seen in similar quinoline derivatives .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for amide bond formation, monitoring reaction progress via TLC .
- Temperature Gradients : Perform reactions under reflux (80–120°C) and room temperature to balance reaction rate and byproduct formation .
- Workup Strategies : Use column chromatography with gradients of ethyl acetate/hexane (10–50%) for purification, as described for structurally related benzamides .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Prioritize ¹H/¹³C NMR and ESI-MS for structural validation:
- NMR Analysis :
- The 4-ethoxy group on the quinoline ring should show a triplet (~δ 1.4 ppm, CH₃) and quartet (~δ 4.0 ppm, OCH₂) in ¹H NMR.
- Aromatic protons in the 3,4,5-trimethoxybenzamide moiety typically resonate at δ 6.5–7.5 ppm, with methoxy signals at δ 3.7–3.9 ppm .
- ESI-MS : Look for [M+H]⁺ or [M+Na]⁺ ions to confirm molecular weight, with fragmentation patterns indicating cleavage at the amide bond .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and quinoline C=N stretches (~1600 cm⁻¹) .
Q. How can preliminary biological activity screening be designed to assess its therapeutic potential?
- Methodological Answer : Use tiered assays:
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or microbial targets (e.g., E. coli DNA gyrase) via fluorescence-based assays, comparing to positive controls like ciprofloxacin .
- Solubility/Permeability : Perform shake-flask solubility tests in PBS (pH 7.4) and parallel artificial membrane permeability assays (PAMPA) to gauge bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?
- Methodological Answer : Design a scaffold-modification strategy:
- Quinoline Modifications : Replace the 4-ethoxy group with methyl, allyl, or halogen substituents to assess steric/electronic effects on activity .
- Benzamide Variations : Substitute 3,4,5-trimethoxy with nitro, cyano, or trifluoromethyl groups to evaluate hydrophobic/hydrophilic balance .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin), prioritizing modifications that enhance binding affinity .
- In Vivo Validation : Test top candidates in xenograft models, monitoring tumor volume and pharmacokinetics (Cmax, t½) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?
- Methodological Answer : Address anomalies via:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- HSQC/HMBC Experiments : Assign ambiguous protons/carbons through 2D correlations, particularly for overlapping quinoline signals .
- High-Resolution MS/MS : Compare experimental fragmentation with computational tools (e.g., CFM-ID) to identify unanticipated cleavage pathways .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters .
Q. How can computational modeling predict metabolic stability and guide lead optimization?
- Methodological Answer : Integrate QSAR and ADMET prediction tools :
- Metabolite Identification : Use GLORYx to predict Phase I/II metabolism sites, focusing on demethylation of methoxy groups or hydroxylation of the quinoline ring .
- CYP450 Inhibition : Screen against CYP3A4/2D6 via molecular docking, prioritizing derivatives with lower binding scores to reduce drug-drug interaction risks .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy changes upon substituent modification, correlating with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
